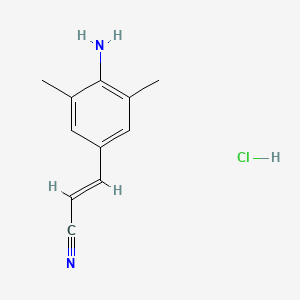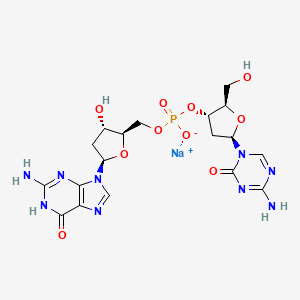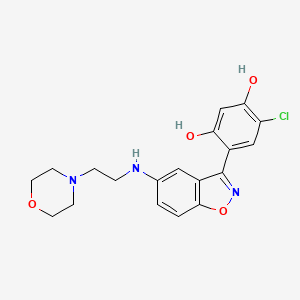
Benzisoxazole Hsp90 Inhibitor
描述
苯并异噁唑Hsp90抑制剂是一种有效的热休克蛋白90(Hsp90)抑制剂,Hsp90是一种分子伴侣,参与各种客户蛋白的稳定和激活。 该化合物因其潜在的治疗应用而受到广泛关注,特别是在肿瘤学领域,它能破坏对癌细胞生存和增殖至关重要的蛋白质功能 .
准备方法
合成路线和反应条件: 苯并异噁唑Hsp90抑制剂的合成通常涉及多个步骤,从苯并异噁唑核的形成开始。一种常用的方法包括在酸性条件下,将邻硝基苯基衍生物与腈类化合物环化。
工业生产方法: 苯并异噁唑Hsp90抑制剂的工业生产遵循类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度至关重要。 先进的技术,如连续流动合成,可以用来提高效率和可扩展性 .
化学反应分析
反应类型: 苯并异噁唑Hsp90抑制剂会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入羟基,提高其溶解度和生物利用度。
还原: 还原反应可以将硝基转化为胺类,改变化合物的药代动力学特性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
主要产物: 从这些反应中形成的主要产物包括羟基化、胺化和各种取代的苯并异噁唑Hsp90抑制剂衍生物,每种衍生物都有独特的药理学特征 .
科学研究应用
苯并异噁唑Hsp90抑制剂在科学研究中具有广泛的应用范围:
化学: 它作为研究苯并异噁唑衍生物的合成和反应性的模型化合物。
生物学: 该抑制剂用于研究Hsp90在蛋白质折叠和细胞应激反应中的作用。
作用机制
苯并异噁唑Hsp90抑制剂通过与Hsp90的N端结构域结合来发挥作用,从而阻断ATP结合位点。这种抑制阻止了Hsp90客户蛋白的正常折叠和功能,导致其降解。 关键的分子靶标包括致癌蛋白,如HER2和雄激素受体,这些受体对癌细胞的生存和增殖至关重要 .
类似化合物:
格尔德霉素: 另一种Hsp90抑制剂,但具有不同的化学结构和更高的毒性。
17-AAG(17-烯丙胺基-17-脱甲氧基格尔德霉素): 格尔德霉素的一种衍生物,具有改善的药理学特性。
独特性: 苯并异噁唑Hsp90抑制剂因其苯并异噁唑核心而具有独特性,该核心提供了独特的药代动力学和药效学特性。 它对Hsp90比对其他激酶具有更高的选择性,并且在各种癌细胞系中显示出疗效,与其他Hsp90抑制剂相比,毒性较低 .
相似化合物的比较
Geldanamycin: Another Hsp90 inhibitor, but with a different chemical structure and higher toxicity.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.
Uniqueness: Benzisoxazole Hsp90 Inhibitor is unique due to its benzisoxazole core, which provides distinct pharmacokinetic and pharmacodynamic properties. It exhibits high selectivity for Hsp90 over other kinases and has shown efficacy in various cancer cell lines with lower toxicity compared to other Hsp90 inhibitors .
属性
IUPAC Name |
4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRVZVVCCIAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680166 | |
| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012788-65-6 | |
| Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)


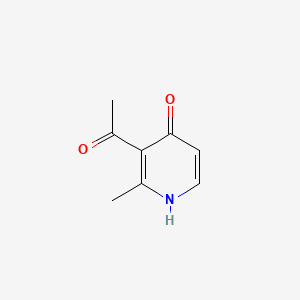
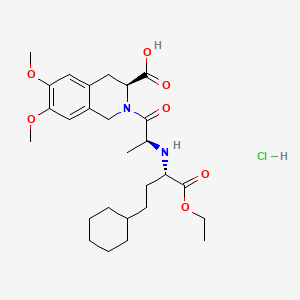
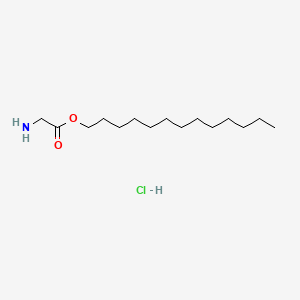

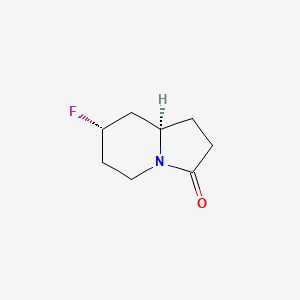

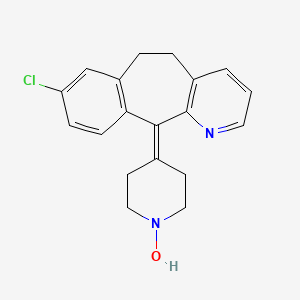
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
